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Compound of Interest

Compound Name: FAUC 365

Cat. No.: B15575547

A detailed review of Olaparib, Niraparib, and Rucaparib for researchers, scientists, and drug
development professionals.

Note: Initial searches for "FAUC 365" did not yield information on a specific pharmaceutical
compound. The following guide provides a comparative analysis of Poly (ADP-ribose)

polymerase (PARP) inhibitors, a clinically significant class of drugs, based on available
research.

This guide offers an objective comparison of the performance of three major PARP inhibitors—

Olaparib, Niraparib, and Rucaparib—supported by experimental data from preclinical and
clinical studies.

Data Presentation: Quantitative Comparison of
PARP Inhibitors

The following tables summarize key quantitative data for Olaparib, Niraparib, and Rucaparib,
focusing on their efficacy in treating ovarian cancer.
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Experimental Protocols

Durability of PARP Inhibition Assay[3]

o Objective: To determine the persistence of PARP inhibition after drug removal.

e Cell Lines: IGROV-1 and ES-2 human ovarian cancer cells.

e Procedure:

o Cells were treated with 1 uM of the respective PARP inhibitor (rucaparib, olaparib,

niraparib, talazoparib, pamiparib) for 1 hour.

o The drug was then removed (washout).
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o PARP activity was measured at various time points post-washout (0, 1, 24, 48, and 72
hours).

o PARP activity was quantified and compared to untreated control cells to calculate the
percentage of inhibition.

 Significance: This assay reveals differences in how long the inhibitory effects of various
PARP inhibitors last within the cell, which has implications for dosing schedules and
combination therapies.

Clinical Trial Protocols (General Overview)

o PAOLA-1 Phase Il Trial: This study evaluated the efficacy and safety of adding olaparib to
bevacizumab as a first-line maintenance treatment for advanced ovarian cancer.[1][2]
Patients were randomized to receive either olaparib plus bevacizumab or a placebo plus
bevacizumab.[1] The primary endpoint was progression-free survival.[1]

e SOLO-2 Phase Il Trial: This trial assessed the efficacy of olaparib as a maintenance
monotherapy in patients with platinum-sensitive, relapsed, BRCA-mutated ovarian cancer.[1]
Patients were randomized to receive olaparib or a placebo. The primary endpoint was
progression-free survival, with overall survival as a key secondary endpoint.[1]
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Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient
cancer cells.
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Caption: Experimental workflow for the PARP inhibitor durability assay.
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Caption: Relationship between PARP inhibition durability and combination scheduling with ATR
inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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